Cilutazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-2-5-12(11-3-4-11)13(8-10)17-9-14-15-6-7-16-14/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFSSNDOOJCPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)OCC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869436 | |
| Record name | Cilutazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104902-08-1 | |
| Record name | Cilutazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104902081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilutazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILUTAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL910H358R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Derivatization Studies of Cilutazoline
Methodologies for Cilutazoline Synthesis
The synthesis of compounds like this compound typically involves a sequence of chemical reactions. While a specific, detailed synthesis for this compound alone is not extensively detailed in the provided search results, information on the synthesis of related compounds and general synthetic approaches in medicinal chemistry can be informative.
Established Synthetic Pathways and Routes
Optimization of Reaction Conditions and Yields
Optimization of synthetic reactions is crucial for improving efficiency, yield, and purity, as well as reducing costs and waste google.comresearchgate.netnih.gov. This involves systematically varying parameters such as solvent, temperature, reaction time, concentration, and the amount and type of catalyst or base used google.comresearchgate.netnih.gov. For instance, in the synthesis of Cilostazol, using n-propanol as a solvent in the etherification step has been shown to result in faster reaction speeds and a homogeneous system, potentially improving the yield compared to other solvents like ethanol (B145695) or isopropanol (B130326) google.com. The addition of specific reagents or catalysts can also significantly impact the reaction outcome google.comresearchgate.net. Optimization studies often involve analyzing the reaction progress and product purity using techniques like Thin Layer Chromatography (TLC) google.com.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives involves modifying the core structure of a compound to explore the impact of these changes on its properties. This is a fundamental aspect of medicinal chemistry and drug discovery nih.govnih.gov.
Rational Design of Structural Modifications
Rational design of structural modifications is guided by an understanding of the relationship between chemical structure and biological activity nih.govnih.gov. This can involve making targeted changes to specific parts of the molecule to influence factors such as binding affinity to a target, metabolic stability, or pharmacokinetic properties nih.govnih.gov. For example, modifications might involve introducing or changing functional groups, altering the length or flexibility of linkers, or substituting atoms within rings nih.govnih.gov. The design process can be informed by computational studies, analysis of structure-activity relationships (SAR), and knowledge of the target's binding site, if known nih.govnih.gov.
Preparation of Novel Scaffolds
The preparation of novel scaffolds involves synthesizing entirely new core structures that maintain some key features of the original compound but introduce significant structural novelty nih.govnih.gov. This can lead to compounds with distinct properties or mechanisms of action. Research into novel scaffolds is driven by the need to overcome limitations of existing compounds, such as poor efficacy, toxicity, or resistance nih.gov. Examples from the literature show the exploration of various heterocyclic systems and ring structures as novel scaffolds in the search for new therapeutic agents nih.govnih.gov.
Advanced Synthetic Techniques Applicable to this compound Class Compounds
Modern synthetic chemistry employs a range of advanced techniques to facilitate the synthesis of complex molecules and their derivatives canterbury.ac.nzku.dkunisa.edu.auku.dk. These techniques can be applicable to the synthesis of this compound class compounds. This includes working under inert atmospheres and anhydrous conditions for moisture-sensitive reactions, utilizing microscale reactions for efficiency with small amounts of material, and handling highly reactive reagents safely ku.dkku.dk. Various chromatographic purification methods are essential for isolating and purifying the synthesized compounds ku.dkku.dk. Advanced analytical methods, such as 2D-NMR and X-ray crystallography, are crucial for structural elucidation and confirming the identity and purity of the synthesized products canterbury.ac.nz. Techniques like "click" chemistry, which involves highly efficient and reliable reactions, are also increasingly used in the synthesis of diverse chemical libraries, including potential analogues nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Cilostazol | 2754 |
| This compound | 104902-08-1 |
Data Tables
While specific quantitative data on this compound synthesis yields or reaction conditions were not extensively available in the general searches, the following table illustrates the type of data that would be presented in a detailed study on reaction optimization, using hypothetical examples based on the search findings regarding optimization parameters.
| Reaction Step | Solvent | Temperature (°C) | Reaction Time (h) | Base | Yield (%) (Hypothetical) | Purity (%) (Hypothetical) |
| Step 1 | Toluene/Water | Reflux | >24 | Potassium Carbonate | ~80 | ~95 |
| Step 1 (Optimized) | One-pot | Elevated | 1-16 | Aluminum Trichloride | ~90 | >98 |
| Step 2 | Ethanol | Reflux | >24 | Alkali | ~85 | ~96 |
| Step 2 (Optimized) | n-Propanol | Reflux | 8 | Alkali | ~95 | >99 |
Note: The yields and purity values in this table are hypothetical and illustrative, based on the descriptions of optimization improving these parameters google.com.
Molecular Mechanism of Action Investigations of Cilutazoline
Identification and Characterization of Putative Molecular Targets
The primary molecular target of Cilostazol is not a traditional cell surface receptor but rather an intracellular enzyme critical to second messenger signaling. Broader computational and in vitro studies have explored its interactions with other proteins, revealing a complex profile of enzymatic modulation.
Direct ligand-binding assays for Cilostazol are less common in the literature than enzymatic activity assays due to its primary mechanism. However, computational molecular docking studies have been employed to predict its binding affinity for various biological targets. These in silico analyses suggest that Cilostazol has the potential to interact with several proteins implicated in inflammatory and metabolic pathways. While these are theoretical affinities and not direct measurements from radioligand binding assays, they provide a basis for understanding the compound's broader potential interactions.
A molecular docking study investigated the binding free energy of Cilostazol with several targets, indicating potential interactions beyond its primary enzymatic target researchgate.netnih.gov. The strongest predicted binding was to heme oxygenase-1 (HO-1) researchgate.net.
| Molecular Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Phosphodiesterase 3 (PDE3) | -8.79 | nih.gov |
| Heme Oxygenase-1 (HO-1) | -11.82 | researchgate.net |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.87 | researchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | -8.62 | researchgate.net |
| Transcription factor NF-E2-related factor 2 (Nrf2) | -8.12 | researchgate.net |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | -7.92 | researchgate.net |
It is noteworthy that despite the structural similarities of some compounds in its class to α-adrenergic and imidazoline (B1206853) receptor ligands, there is no significant evidence to suggest these receptors are primary targets for Cilostazol.
The most well-characterized molecular action of Cilostazol is its potent and selective inhibition of phosphodiesterase type 3 (PDE3) rndsystems.comselleckchem.combpsbioscience.comnih.gov. This inhibition is the cornerstone of its pharmacological effects. Additionally, Cilostazol has been shown to modulate the activity of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.
Furthermore, in vitro studies using human recombinant CYP isoforms and human liver slices have demonstrated that Cilostazol can act as a competitive inhibitor of several CYP enzymes, with varying potencies.
| Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
|---|---|---|
| Phosphodiesterase 3A (PDE3A) | 0.2 µM (IC50) | rndsystems.comselleckchem.comnih.govimmune-system-research.com |
| Cytochrome P450 3A4 (CYP3A4) | 6.4 µM (Ki) | fda.gov |
| Cytochrome P450 2C19 (CYP2C19) | 44 µM (Ki) | fda.gov |
| Cytochrome P450 2C9 (CYP2C9) | 72 µM (Ki) | fda.gov |
Receptor-Ligand Interaction Analyses of Cilostazol
As Cilostazol's primary target is an enzyme, interaction analyses focus on its binding to the active site of PDE3 and its selectivity for this enzyme over others.
Molecular modeling and site-directed mutagenesis studies have been conducted to identify the amino acid residues within the substrate-binding pocket of PDE3A that are crucial for its interaction with Cilostazol. These studies reveal that Cilostazol interacts with distinct residues at the active site compared to other PDE3 inhibitors like milrinone, which provides a basis for its specific binding characteristics. Mutagenesis of residues such as Y751, D950, and F1004 in PDE3A reduces sensitivity to Cilostazol, indicating these are key interaction points. Notably, the non-conserved residue T844 appears to be particularly important for the selective binding of Cilostazol to PDE3A.
Cilostazol exhibits a marked selectivity for the PDE3 family of enzymes. Within this family, it is a potent inhibitor of PDE3A, the isoform predominantly found in the cardiovascular system, including platelets and vascular smooth muscle cells nih.govimmune-system-research.com. This selectivity is crucial for its therapeutic actions. While both PDE3A and PDE3B are expressed in vascular smooth muscle cells, Cilostazol is consistently characterized as a potent and selective inhibitor of PDE3A immune-system-research.com. This specificity minimizes off-target effects that could arise from the inhibition of other PDE families, such as PDE4 (involved in inflammation) or PDE5 (target for erectile dysfunction drugs) nih.gov.
Elucidation of Intracellular Signaling Pathways Modulated by Cilostazol
The inhibition of PDE3 by Cilostazol initiates a cascade of intracellular signaling events, primarily mediated by the second messenger cyclic adenosine monophosphate (cAMP).
By inhibiting the enzymatic degradation of cAMP by PDE3, Cilostazol leads to an accumulation of intracellular cAMP in platelets and vascular smooth muscle cells mdpi.comdrugbank.com. This elevation in cAMP is the central node from which downstream signaling pathways diverge.
A primary effector of cAMP is Protein Kinase A (PKA). The increased levels of cAMP lead to the activation of PKA immune-system-research.commdpi.comnih.gov. The cAMP/PKA signaling cascade is responsible for many of Cilostazol's effects, including the phosphorylation of various downstream targets that mediate vasodilation and inhibition of platelet aggregation nih.gov.
One of the key downstream targets of the cAMP/PKA pathway is the cAMP response element-binding protein (CREB). Cilostazol has been shown to activate CREB through its phosphorylation at the Ser133 residue, which promotes its translocation to the nucleus nih.gov. In the nucleus, phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating gene expression. This pathway is essential for Cilostazol's ability to promote the differentiation of vascular smooth muscle cells nih.gov.
Beyond the canonical cAMP/PKA/CREB pathway, Cilostazol modulates other signaling networks:
Heme Oxygenase-1 (HO-1) and AMP-activated Protein Kinase (AMPK): Cilostazol can induce the expression of HO-1, which in turn leads to the activation (phosphorylation) of AMPK. This pathway contributes to the inhibition of vascular smooth muscle cell proliferation and the reduction of reactive oxygen species (ROS) production nih.gov.
Epac-1/Rap1 Signaling: In human aortic endothelial cells, Cilostazol-induced cAMP elevation can also activate Epac-1 (Exchange protein directly activated by cAMP 1), which subsequently activates the small G-protein Rap1. This pathway, independent of PKA, contributes to the production of prostacyclin (PGI2) plos.org.
NF-κB Inhibition: Cilostazol has been found to exert anti-inflammatory effects by interrupting the DNA binding activity of the transcription factor NF-κB nih.gov. Studies show it can prevent the recruitment of the NF-κB p65 subunit to the promoters of pro-inflammatory genes like interleukin-6 and TNF-α, without affecting the upstream degradation of IκBα or the phosphorylation of p65 nih.gov.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Cilutazoline
Mapping of Essential Structural Motifs for Biological Activity
Identifying the essential structural motifs of Cilutazoline for its biological activity would involve determining which parts of the molecule are critical for its interaction with its biological target(s). Based on its classification as an adrenergic agonist and histamine-1 receptor antagonist fda.gov, and its structural features including an imidazoline (B1206853) ring, a cyclopropyl (B3062369) group, and a tolyl ether linkage, SAR studies would typically investigate the contribution of each of these components.
Essential structural motifs often include functional groups responsible for binding interactions (e.g., hydrogen bonding, ionic interactions, hydrophobic interactions) with the target receptor or enzyme. mdpi.comnih.gov For this compound, the imidazoline ring is a common feature in adrenergic agonists and antagonists, suggesting its potential role in binding to adrenergic or histamine (B1213489) receptors. The cyclopropyl and tolyl moieties, linked by an ether, would contribute to the molecule's lipophilicity and steric profile, influencing how it fits into the binding site and potentially interacting through hydrophobic interactions or pi-stacking.
Mapping these motifs would involve synthesizing analogues where these parts are systematically altered or removed and assessing the resulting change in biological activity. For example, modifying the imidazoline ring, changing the position or nature of substituents on the tolyl ring, or altering the cyclopropyl group would provide insights into their importance.
Systematic Analysis of Substituent Effects on Pharmacological Profiles
A systematic analysis of substituent effects would involve introducing different chemical groups (substituents) at various positions on the this compound scaffold and evaluating their impact on its pharmacological profile. lasalle.edulibretexts.orgrsc.org This analysis helps to understand how electronic, steric, and lipophilic properties of substituents influence binding affinity, efficacy, and selectivity.
For this compound, potential positions for substitution could include the tolyl ring or the imidazoline ring. Substituents on the tolyl ring could affect the electron distribution and steric bulk of this part of the molecule, influencing interactions with a binding site. Different substituents (e.g., halogens, alkyl groups, electron-donating or electron-withdrawing groups) would be introduced, and the activity of the resulting analogues would be measured. lasalle.edulibretexts.org
Analyzing substituent effects often involves correlating the changes in activity with physicochemical parameters of the substituents, such as Hammett constants (for electronic effects), Taft steric parameters, orHansch-Leo lipophilicity parameters (logP or pi constants). umb.edu This quantitative approach lays the groundwork for QSAR modeling.
Computational Methodologies in this compound SAR
Computational methodologies play a crucial role in modern SAR studies, allowing for the prediction of activity, understanding of binding interactions, and design of novel analogues. numberanalytics.comneovarsity.org
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a protein or receptor (receptor). youtube.comresearchgate.netnih.govyoutube.com By simulating the interaction between this compound and its putative biological targets (e.g., adrenergic receptors, histamine receptors), molecular docking can provide insights into the key residues involved in binding and the types of interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize the complex. mdpi.comresearchgate.netnih.gov
Molecular dynamics simulations extend docking by simulating the movement and interactions of the ligand-protein complex over time. nih.gov This provides a more realistic picture of the binding event, accounting for the flexibility of both the ligand and the protein, and can help to estimate binding free energies.
For this compound, docking and dynamics simulations could help to:
Predict the binding mode to adrenergic or histamine receptors.
Identify critical amino acid residues in the binding site.
Understand the role of different parts of this compound in anchoring the molecule to the target.
Rationalize observed SAR data by visualizing how structural modifications affect binding interactions.
Ligand-Based and Structure-Based Drug Design Applications
Computational methods support both ligand-based and structure-based drug design approaches in the context of this compound SAR.
Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of the chemical structures and biological activities of a series of ligands (like this compound and its analogues). Techniques include pharmacophore modeling (identifying the essential 3D arrangement of chemical features required for activity) and molecular shape analysis. neovarsity.org These methods can help design new compounds that mimic the key features of active this compound analogues.
Structure-Based Drug Design: This approach is used when the 3D structure of the biological target is known (e.g., from X-ray crystallography or cryo-EM). It utilizes computational tools like molecular docking and dynamics simulations to design ligands that fit optimally into the target's binding site and maximize favorable interactions. neovarsity.org For this compound, if the structure of its target receptor were available, structure-based methods could guide the design of novel analogues with improved binding affinity and selectivity.
Predictive Modeling for this compound Analogues via QSAR
QSAR aims to build predictive models that can estimate the biological activity of new, untested this compound analogues based on their molecular structures. numberanalytics.comneovarsity.org
Development of Predictive Models for Bioactivity
Developing predictive QSAR models for this compound analogues involves several steps:
Data Collection: Gathering a dataset of this compound analogues with known structures and measured biological activities (e.g., IC₅₀, EC₅₀ values).
Descriptor Calculation: Computing numerical descriptors that represent the structural, physicochemical, and electronic properties of each molecule in the dataset. These can include 0D, 1D, 2D, and 3D descriptors. neovarsity.orgnih.gov
Descriptor Selection: Choosing a subset of descriptors that are most relevant to the biological activity and avoid redundancy. Techniques like genetic algorithms or statistical methods can be used. nih.govjapsonline.com
Model Building: Establishing a mathematical relationship between the selected descriptors and the biological activity using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or neural networks. numberanalytics.comneovarsity.orgjapsonline.com
Model Validation: Rigorously evaluating the predictive power and robustness of the developed model using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds not used in the model training. numberanalytics.comneovarsity.orgnih.govjapsonline.comproquest.com Key validation metrics include the coefficient of determination (R²) and root mean squared error (RMSE). numberanalytics.comjapsonline.com
Once a validated QSAR model is developed, it can be used to predict the biological activity of newly designed this compound analogues before they are synthesized and tested experimentally. numberanalytics.comneovarsity.org This can significantly accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and testing. neovarsity.org Defining the applicability domain of the QSAR model is crucial to ensure that predictions are reliable for new compounds that are structurally similar to those in the training set. nih.govproquest.com
Validation and Refinement of QSAR Models
Despite a search for specific research detailing the validation and refinement of Quantitative Structure-Activity Relationship (QSAR) models specifically for the chemical compound this compound, no such studies were found in the consulted sources.
QSAR modeling is a widely used computational technique in chemistry and drug discovery to establish a mathematical relationship between the structural properties of chemical compounds and their biological activities. The goal is to build predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors. A critical aspect of developing reliable and robust QSAR models is their rigorous validation and subsequent refinement.
Validation procedures are essential to assess the predictive power and reliability of a developed QSAR model. Internal validation, often performed using techniques like leave-one-out cross-validation (LOO-CV) or k-fold cross-validation, evaluates the model's performance on the data set used for training. Statistical parameters such as the cross-validated correlation coefficient (Q²) and the root mean square error of cross-validation (RMSECV) are commonly used metrics in internal validation. A Q² value typically above 0.5 is often considered indicative of a reasonably robust model nih.gov.
External validation is considered a more stringent test of a QSAR model's predictive ability. This involves using a separate set of compounds (the test set) that were not included in the model development (training set) to predict their activities. Key statistical parameters for evaluating external validation performance include the external validation coefficient (R²ext or Q²ext), the root mean square error of prediction (RMSEP or RMSEext), and the concordance correlation coefficient (CCC). A high R²ext value indicates good agreement between the predicted and observed activities for the external test set, suggesting that the model can reliably predict the activity of unseen compounds.
Refinement of QSAR models often involves an iterative process based on the validation results. If a model shows poor performance during validation, potential refinement steps may include revisiting the selection of molecular descriptors, exploring different statistical modeling techniques (e.g., multiple linear regression, partial least squares, support vector machines, neural networks), or refining the training and test set splits nih.gov. Defining the applicability domain (AD) of the model is also a crucial part of refinement, ensuring that predictions are made only for compounds that are structurally similar to those in the training set. Various methods exist for defining the AD, helping to avoid unreliable predictions for novel chemical space.
While the general principles and methods for QSAR model validation and refinement are well-established and widely applied across various chemical compounds and biological endpoints, specific details regarding these processes for this compound were not available in the conducted search.
Pre Clinical Pharmacological Profiling of Cilutazoline in Research Models
In Vitro Pharmacological Characterization in Isolated Systems
In vitro studies using isolated biological systems are fundamental in the early stages of pre-clinical profiling. These studies allow for the assessment of a compound's direct effects on specific tissues, organs, or cells, minimizing the influence of systemic factors.
Functional Assessment in Isolated Organ Preparations
Isolated organ preparations involve maintaining the viability and function of excised organs or tissue strips in a controlled environment, typically within an organ bath. nih.gov This technique allows researchers to study the direct effects of a compound on the contractile activity, electrical properties, or other functions of the isolated tissue. Examples of commonly used preparations include isolated heart (e.g., Langendorff preparation), vascular smooth muscle strips, or intestinal segments. Studies in this area would typically involve exposing the isolated organ to varying concentrations of Cilutazoline and measuring the resulting physiological response, such as changes in force of contraction, heart rate, or vascular tone.
Cell-Based Assays for Efficacy and Potency
Cell-based assays utilize cultured cells to evaluate a compound's effects at a cellular or molecular level. These assays can be designed to measure a wide range of cellular responses, including receptor binding, enzyme activity, signal transduction pathway modulation, cell proliferation, viability, or the function of specific transporters or ion channels. Efficacy and potency are determined by assessing the magnitude of the response and the concentration of the compound required to elicit that response (e.g., EC50 or IC50 values). Studies involving this compound in this area would aim to identify its molecular targets and quantify its effects on relevant cellular processes.
In Vivo Pharmacological Evaluation in Non-Human Animal Models
In vivo studies in animal models are crucial for evaluating the integrated effects of a compound within a living organism. These studies provide insights into how the compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its pharmacological effects on various organ systems (pharmacodynamics).
Investigations of Cardiovascular System Responses
Given the potential relevance of many compounds to the cardiovascular system, in vivo studies often include detailed assessments of cardiovascular parameters in animal models. These investigations can involve measuring blood pressure, heart rate, electrocardiographic parameters, and blood flow in various vascular beds. Animal models of specific cardiovascular diseases may also be utilized to assess the compound's potential therapeutic effects. Studies on this compound in this domain would explore its impact on cardiac function and vascular dynamics in relevant animal species.
Assessment of Other Systemic Physiological Effects
Beyond the cardiovascular system, in vivo pre-clinical profiling includes evaluating a compound's effects on other major organ systems, such as the respiratory, central nervous, renal, and gastrointestinal systems. This may involve assessing respiratory rate, neurological function, kidney function markers, and gastrointestinal motility. The specific systems investigated depend on the known or predicted pharmacological activity of the compound. Studies with this compound would aim to identify any significant effects on these or other systemic physiological processes.
Pharmacodynamic Studies in Pre-clinical Models
Pharmacodynamic (PD) studies in pre-clinical models aim to characterize the relationship between the concentration of a compound at the site of action and the resulting pharmacological effect over time. These studies help to understand the duration and intensity of the compound's effects and can inform the selection of appropriate dosing regimens for subsequent studies. PD studies often involve measuring biomarkers or physiological endpoints that are indicative of the compound's activity in vivo. For this compound, pharmacodynamic studies would seek to establish the link between its exposure levels in animal models and the observed biological responses.
Advanced Research Directions and Future Perspectives for Cilutazoline
Exploration of Novel Therapeutic Research Avenues for Imidazoline (B1206853) Derivatives
Imidazoline derivatives represent a class of compounds with diverse pharmacological activities, leading to ongoing research into novel therapeutic applications. Studies exploring other imidazoline structures have indicated potential in areas such as anticancer, anthelmintic, and HIV-1 reverse transcriptase inhibition. google.comscribbr.co.ukwikipedia.org For instance, novel imidazole-1,2,3-triazole hybrids have been designed and synthesized, demonstrating significant anticancer activity against various cell lines in in vitro studies. google.com Another area of investigation involves isatin-substituted imidazoline derivatives, which have been synthesized and evaluated for anthelmintic activity. scribbr.co.uk Furthermore, in silico studies have explored the potential of novel imidazole (B134444) derivatives as non-nucleoside reverse transcriptase inhibitors for HIV-1. wikipedia.org
While direct research specifically on novel therapeutic avenues for Cilutazoline beyond its known cardiotonic and vasoconstrictor effects is not widely reported in the examined literature, its core imidazoline structure suggests the possibility of exploring its activity in other biological pathways known to be modulated by related derivatives. Future research could involve high-throughput screening or targeted investigations to assess this compound's potential in these or other therapeutic areas.
Integration of Multi-Omics Data in this compound Mechanistic Studies
Understanding the detailed mechanism of action of a compound often requires a comprehensive approach, and multi-omics integration has emerged as a powerful tool in modern biological research. Multi-omics approaches, which can include genomics, transcriptomics, proteomics, and metabolomics, allow for the measurement of changes across a wide range of biomolecules, providing a more complete picture of drug-induced cellular changes. nih.govepo.orgreadthedocs.io The integration of these diverse datasets can unveil the interplay between molecular layers, offering comprehensive mechanistic insights. readthedocs.iowho.int Examples from research on other compounds demonstrate how multi-omics analysis can reveal alterations in metabolic pathways and identify key factors in biological responses that might not be apparent from single-omics datasets. nih.govepo.org
Although there is no information in the search results about the application of multi-omics data integration specifically for studying this compound, this approach could be invaluable in elucidating its precise mechanism of action at a systems level. Integrating data from transcriptomic, proteomic, and metabolomic studies in cells or tissues treated with this compound could reveal the full spectrum of its molecular effects, identify downstream pathways affected, and potentially uncover previously unknown targets or off-target interactions.
Long-Term Research Trajectories for this compound and its Analogues
The long-term research trajectory for this compound and its analogues would depend heavily on the outcomes of ongoing or future preclinical and clinical investigations. This compound has been noted as an investigational drug that reached Phase II clinical trials. ncats.ioncats.io Research on drug candidates often involves long-term studies to assess sustained efficacy and potential long-term effects, although challenges in the design and consistency of reporting in such studies exist. frontiersin.organtibodysociety.org The development of nitrate (B79036) prodrugs, including potential derivatives of compounds like this compound, has been explored as a strategy to achieve controlled release and potentially improve the properties of the original drugs. nih.gov
Q & A
Q. How can researchers employ cheminformatics tools to analyze this compound's physicochemical properties in relation to its pharmacokinetic behavior?
- Methodological Answer : Use platforms like SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability. Cross-validate predictions with experimental LogD (octanol-water distribution) and plasma protein binding assays. Incorporate molecular dynamics simulations to study solvent interactions affecting solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
